![molecular formula C17H21N5O B2980731 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea CAS No. 1396855-94-9](/img/structure/B2980731.png)
1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea is a chemical compound that belongs to the class of kinase inhibitors. It is commonly referred to as PF-02341066 and is used in scientific research for its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Pharmacokinetics and Metabolism
A detailed study on the metabolism, excretion, and pharmacokinetics of dipeptidyl peptidase IV inhibitors, which share structural similarities with 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea, was conducted. The research revealed significant insights into the absorption rates, primary metabolic pathways, and elimination methods of these compounds in rats, dogs, and humans. The study highlighted the role of CYP2D6 and CYP3A4 in metabolizing the pyrimidine ring, showcasing the complexity of interactions within biological systems (Sharma et al., 2012).
Synthesis Techniques
Efficient synthesis methods for creating novel pyrimidine derivatives, including structures similar to 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea, have been explored. Vijayakumar et al. (2014) developed a method for synthesizing 5,7-diarylpyrido[4,3-d]pyrimidines, which could be relevant for producing various pharmacologically active compounds. This research expands the toolkit available for synthesizing complex urea derivatives and related compounds with potential therapeutic applications (Vijayakumar, Karthikeyan, & Sarveswari, 2014).
Chemical and Biological Recognition
The development of supramolecular complexes for chemical and biological recognition has been investigated using compounds structurally related to 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea. Chetia and Iyer (2006) demonstrated the use of 2,6-bis(2-benzimidazolyl)pyridine as a neutral receptor, which forms highly stable complexes with urea. Such studies indicate the potential for designing novel receptors and sensors based on urea derivatives for specific biological targets (Chetia & Iyer, 2006).
Antitumor Activity
Research into the antitumor activity of diaryl urea derivatives, including those similar to 1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea, has shown promising results. Zhao et al. (2013) synthesized a series of novel diaryl ureas and evaluated their cytotoxic activities against human cancer cell lines. Some compounds exhibited potent and broad-spectrum anti-cancer activities, underscoring the therapeutic potential of such derivatives in oncology (Zhao et al., 2013).
Urea Recognition and Corrosion Inhibition
The study of urea-derived Mannich bases and their application as corrosion inhibitors for mild steel surfaces in acidic environments highlights another application domain. Jeeva et al. (2015) synthesized and characterized several Mannich bases, finding that they effectively inhibit corrosion, suggesting potential industrial applications for urea derivatives in protecting metals against corrosion (Jeeva et al., 2015).
properties
IUPAC Name |
1-(3-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-13-6-5-7-14(10-13)20-17(23)21-15-11-16(19-12-18-15)22-8-3-2-4-9-22/h5-7,10-12H,2-4,8-9H2,1H3,(H2,18,19,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTJVXZKNRTSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Piperidin-1-yl)pyrimidin-4-yl)-3-(m-tolyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.